methanone CAS No. 1114658-93-3](/img/structure/B2889887.png)

[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

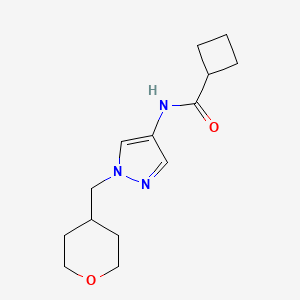

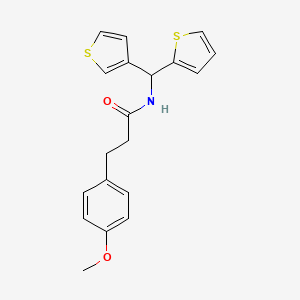

“1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound with the molecular formula C23H26N2O6S . It contains a trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .

Molecular Structure Analysis

The molecular structure of this compound includes a TMP group, which is a six-membered electron-rich ring . This ring is a critical and valuable core of a variety of biologically active molecules found either in natural products or synthetic compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

The compound of interest is related to the field of organic synthesis, where derivatives of benzothiazinone and benzoxazinone play a critical role. Research into similar compounds has led to the development of novel synthetic pathways and transformations. For instance, the study by Johnson et al. (2010) explored CAN-mediated oxidations for synthesizing xanthones and related products, showcasing the versatility of similar structures in chemical synthesis (Johnson et al., 2010). Another example involves the work by Kobayashi and Kanbe (2011), which provided a convenient synthesis of N,N-disubstituted 4H-3,1-benzothiazin-2-amines from aryl(2-isothiocyanatophenyl)methanones, highlighting the reactivity of benzothiazinone derivatives in the formation of complex amines (Kobayashi & Kanbe, 2011).

Antioxidant and Biological Activities

Compounds structurally related to the query chemical have been investigated for their antioxidant properties and potential biological activities. The study by Çetinkaya et al. (2012) synthesized derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, evaluating their antioxidant activities. This research underscores the potential of these compounds in mitigating oxidative stress, which is crucial for developing treatments for diseases caused by free radicals (Çetinkaya et al., 2012).

Carbonic Anhydrase Inhibition

Bromophenol derivatives of diphenylmethanone, including molecules structurally akin to the query compound, have shown inhibitory effects on carbonic anhydrase isoenzymes. This enzyme plays a vital role in various physiological processes, and its inhibitors are sought after for treating conditions like glaucoma, epilepsy, and osteoporosis. Balaydın et al. (2012) synthesized novel bromophenols and tested their inhibitory activity against human carbonic anhydrase II, providing insights into the potential therapeutic applications of these compounds (Balaydın et al., 2012).

Wirkmechanismus

Target of Action

The primary targets of this compound are likely to be proteins or enzymes that interact with the trimethoxyphenyl (TMP) group, which is a part of the compound’s structure . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The compound’s interaction with its targets involves the TMP group fitting into the binding sites of the target proteins or enzymes . This interaction can lead to the inhibition of these targets, resulting in the disruption of their normal functions . For example, the TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

Biochemical Pathways

The affected pathways depend on the specific targets of the compound. For instance, if the compound targets tubulin, it could affect the microtubule dynamics, disrupting cell division and leading to cell death . If it targets Hsp90, it could interfere with protein folding and degrade client proteins, affecting multiple signaling pathways .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways they are involved in. For example, if the compound targets tubulin and disrupts microtubule dynamics, it could lead to cell cycle arrest and apoptosis . If it targets Hsp90, it could lead to the degradation of client proteins and disruption of multiple signaling pathways .

Eigenschaften

IUPAC Name |

[1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO6S/c1-16-9-11-17(12-10-16)24(27)23-15-26(19-7-5-6-8-22(19)33(23,28)29)18-13-20(30-2)25(32-4)21(14-18)31-3/h5-15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOVUHBAVPHLSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2889810.png)

![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N,N-diethylacetamide](/img/structure/B2889811.png)

![7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2889815.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2889818.png)

![N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride](/img/structure/B2889822.png)

![5-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2889825.png)

![2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2889827.png)